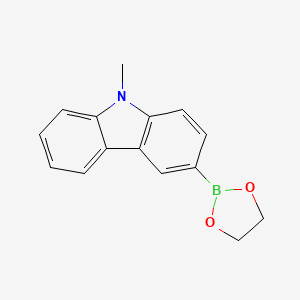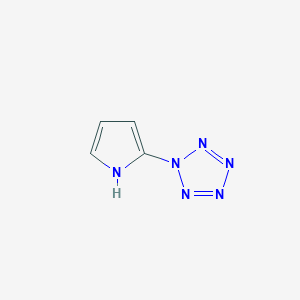![molecular formula C21H16N2 B12528110 4-[2-(4-Anilinophenyl)ethenyl]benzonitrile CAS No. 676357-31-6](/img/structure/B12528110.png)
4-[2-(4-Anilinophenyl)ethenyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Anilinophenyl)ethenyl]benzonitrile is an organic compound with a complex structure that includes an aniline group, a phenyl group, and a benzonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Anilinophenyl)ethenyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Aniline Derivative: Aniline is reacted with a suitable halogenated benzene derivative under basic conditions to form the aniline-substituted benzene.
Ethenylation: The aniline-substituted benzene is then subjected to a Heck reaction with a suitable vinyl halide to introduce the ethenyl group.
Nitrile Introduction: Finally, the compound is reacted with a cyanating agent, such as copper(I) cyanide, to introduce the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Anilinophenyl)ethenyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Anilinophenyl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Anilinophenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(4-Cyanophenyl)ethenyl]benzonitrile
- 4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile
- 4-[2-(4-Chlorophenyl)ethenyl]benzonitrile
Uniqueness
4-[2-(4-Anilinophenyl)ethenyl]benzonitrile is unique due to the presence of the aniline group, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
676357-31-6 |
|---|---|
Molekularformel |
C21H16N2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
4-[2-(4-anilinophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C21H16N2/c22-16-19-10-8-17(9-11-19)6-7-18-12-14-21(15-13-18)23-20-4-2-1-3-5-20/h1-15,23H |
InChI-Schlüssel |
IILNTNKDLMKKLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)
![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)

![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)




![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)


